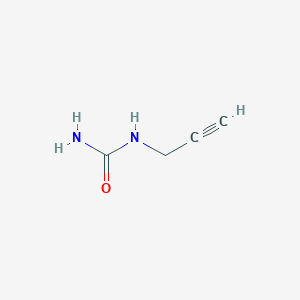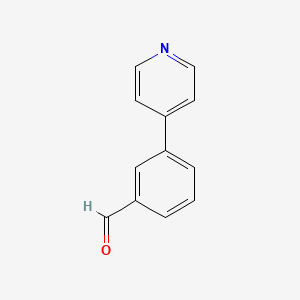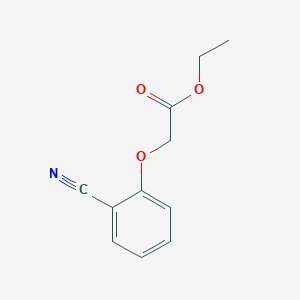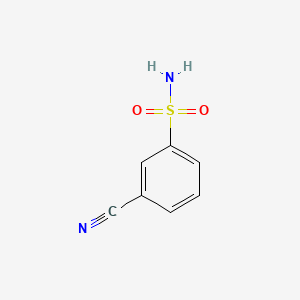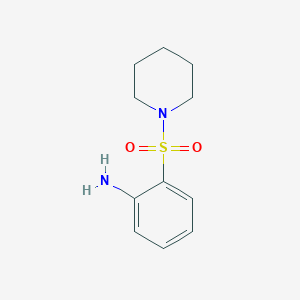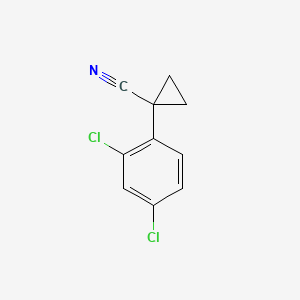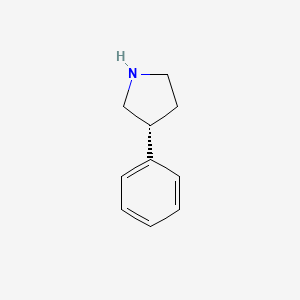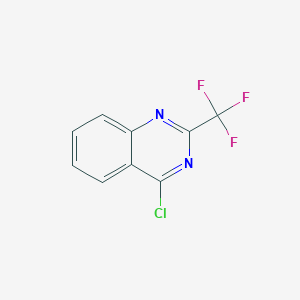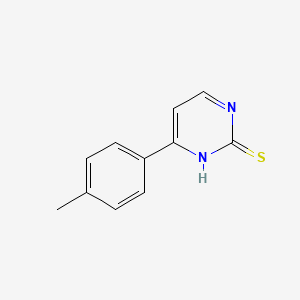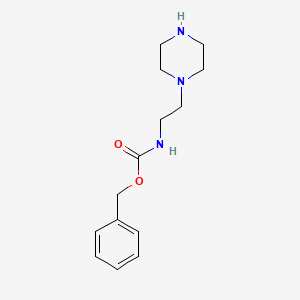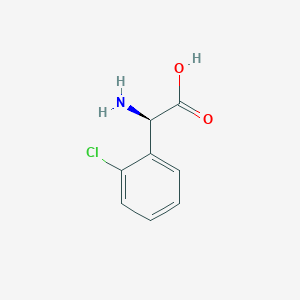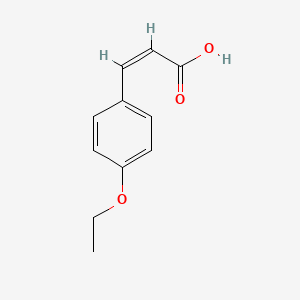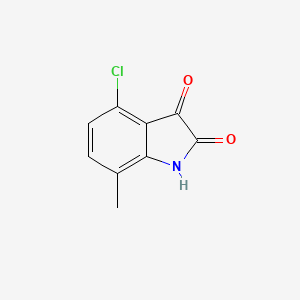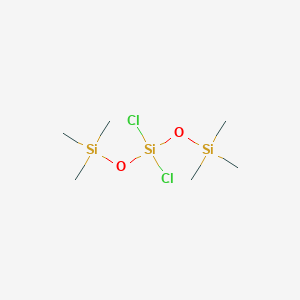
Bis(trimethylsiloxy)dichlorosilane
Vue d'ensemble
Description
Bis(trimethylsiloxy)dichlorosilane, also known as 3,3-Dichlorohexamethyltrisiloxane, is a chemical compound with the molecular formula C6H18Cl2O2Si3 . It is a liquid substance and is part of the chlorosilane chemical family .
Synthesis Analysis
Bis(trimethylsiloxy)dichlorosilane can be synthesized by reacting trimethylsilanol with trichlorotrimethylsilane in the presence of triethylamine . The reaction is carried out in ether at 0°C .Molecular Structure Analysis
The molecular structure of Bis(trimethylsiloxy)dichlorosilane consists of trimethylsiloxy groups attached to a silicon atom . It also contains easily-hydrolyzable chlorine atoms .Chemical Reactions Analysis
Bis(trimethylsiloxy)dichlorosilane has been studied for its reactions with monohydric and dihydric alcohols, as well as mono- and dihydric phenols . When reacted with absolute ethanol in the presence of pyridine, bis(trimethylsiloxy)diethoxysilane was obtained .Physical And Chemical Properties Analysis
Bis(trimethylsiloxy)dichlorosilane has a boiling point of 173°C, a density of 1.0017 g/mL, a flash point of 54°C, and a melting point of -53°C . Its refractive index at 20°C is 1.3983 .Applications De Recherche Scientifique
- Application : “Bis(trimethylsiloxy)dichlorosilane” is an organosilicon reagent . Organosilicon compounds are often used in reactions with alcohols, phenols, and alkoxides .
- Methods of Application : While the exact methods of application or experimental procedures were not detailed in the sources I found, organosilicon compounds like “Bis(trimethylsiloxy)dichlorosilane” are typically used in chemical reactions as reagents . They can react with alcohols, phenols, and alkoxides .
- Results or Outcomes : The specific outcomes of these reactions can vary widely depending on the other compounds involved. Unfortunately, I couldn’t find any quantitative data or statistical analyses related to the use of “Bis(trimethylsiloxy)dichlorosilane” in these reactions .
- Application : “Bis(trimethylsiloxy)dichlorosilane” is used in the production of coatings, adhesives, sealants, and elastomers (C.A.S.E.) . These materials have a wide range of applications in various industries, including automotive, construction, and electronics.
- Results or Outcomes : The specific outcomes can vary widely depending on the formulation and the specific application. Unfortunately, I couldn’t find any quantitative data or statistical analyses related to the use of “Bis(trimethylsiloxy)dichlorosilane” in these applications .
- Application : “Bis(trimethylsiloxy)dichlorosilane” is used in the synthesis of other organosilicon compounds . These compounds have a wide range of applications in various industries, including pharmaceuticals, polymers, and electronics.
- Results or Outcomes : The specific outcomes can vary widely depending on the formulation and the specific application. Unfortunately, I couldn’t find any quantitative data or statistical analyses related to the use of “Bis(trimethylsiloxy)dichlorosilane” in these applications .
Safety And Hazards
Propriétés
IUPAC Name |
dichloro-bis(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18Cl2O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPFMTIZDAWFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](O[Si](C)(C)C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373515 | |
| Record name | 3,3-Dichloro-1,1,1,5,5,5-hexamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylsiloxy)dichlorosilane | |
CAS RN |
2750-44-9 | |
| Record name | 3,3-Dichloro-1,1,1,5,5,5-hexamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2750-44-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


